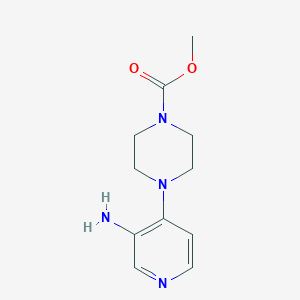

Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate

Description

Nomenclature and Registry Information

Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate possesses a well-defined chemical identity with specific registry information that facilitates its identification and procurement in research and industrial settings. The compound is registered under the Chemical Abstracts Service number 1156433-06-5, which serves as its unique identifier in chemical databases worldwide. The molecular designation number MFCD12413729 provides additional classification within the MDL Information Systems database, ensuring precise chemical identification across multiple platforms.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate. Alternative nomenclature systems recognize this compound through various descriptive names that emphasize different structural features. The compound molecular formula C11H16N4O2 indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 236.27 grams per mole.

The structural representation through Simplified Molecular Input Line Entry System notation provides COC(=O)N1CCN(CC1)c2ccncc2N, which encodes the complete molecular connectivity pattern. The International Chemical Identifier string InChI=1S/C11H16N4O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7,12H2,1H3 offers standardized chemical structure representation, while the corresponding International Chemical Identifier Key ULGUMKBJECJVBC-UHFFFAOYSA-N provides a hashed version for database searches.

| Registry Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1156433-06-5 |

| Molecular Designation Identifier | MFCD12413729 |

| Molecular Formula | C11H16N4O2 |

| Molecular Weight | 236.27 g/mol |

| Simplified Molecular Input Line Entry System | COC(=O)N1CCN(CC1)c2ccncc2N |

| International Chemical Identifier Key | ULGUMKBJECJVBC-UHFFFAOYSA-N |

Historical Context of Discovery and Development

The historical development of methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate emerges from the broader evolution of piperazine chemistry and heterocyclic compound synthesis methodologies. Piperazine derivatives have been subjects of intensive research since the mid-twentieth century, when their pharmacological potential became evident through systematic structure-activity relationship studies. The fundamental piperazine scaffold gained prominence due to its occurrence in naturally occurring alkaloids and its synthetic accessibility through established organic chemistry protocols.

The development of aminopyridine-substituted piperazines represents a specific advancement in medicinal chemistry, where researchers sought to combine the biological activity profiles of both piperazine and pyridine systems. This synthetic approach emerged from systematic efforts to create hybrid molecules that could exploit the complementary properties of different heterocyclic frameworks. The incorporation of methyl carboxylate protecting groups reflects standard synthetic strategies for modulating compound properties during multi-step synthesis sequences.

Contemporary research applications of methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate focus primarily on its utility as a pharmaceutical intermediate and reference standard for analytical applications. The compound serves as a crucial building block in the synthesis of more complex molecular architectures, particularly those intended for biological activity screening and drug development programs. Its role as a drug impurity reference substance demonstrates the importance of maintaining chemical purity standards in pharmaceutical manufacturing processes.

The synthetic accessibility of this compound has been enhanced through modern photocatalytic methodologies, as evidenced by recent patent literature describing novel preparation methods using acridine salt photocatalysts under blue light irradiation conditions. These advanced synthetic approaches represent significant improvements over traditional methods, offering enhanced selectivity, reduced environmental impact, and improved overall efficiency in compound preparation.

Position in Heterocyclic Chemistry Classification

Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate occupies a distinctive position within the comprehensive classification system of heterocyclic chemistry, representing a complex molecular architecture that incorporates multiple heterocyclic frameworks. The compound belongs to the broader category of substituted piperazines, which constitute a significant class of six-membered heterocyclic compounds containing two nitrogen atoms positioned at the 1 and 4 positions of the saturated ring system.

The piperazine component classifies this compound within the aliphatic heterocyclic family, specifically as a saturated heterocyclic system that exhibits chemical behavior similar to acyclic diamines but with modified steric and electronic properties due to the cyclic constraint. The presence of the piperazine ring places the compound within the diazinane family, where the two nitrogen atoms provide basic sites and coordination opportunities that influence both chemical reactivity and biological activity profiles.

The pyridine substituent introduces an aromatic heterocyclic component, creating a hybrid structure that bridges aliphatic and aromatic heterocyclic chemistry. The 3-aminopyridin-4-yl substitution pattern represents a specific regioisomer within the broader family of aminopyridine derivatives, where the positioning of the amino group and the attachment point to the piperazine ring significantly influence the compound overall properties. This substitution pattern places the compound within the category of heteroaryl-substituted piperazines, a subclass that has received considerable attention in medicinal chemistry applications.

The methyl carboxylate functionality introduces an ester group that modifies the compound polarity, solubility characteristics, and potential for further chemical modification. This functional group classification places the compound within the broader category of carboxylate esters, while maintaining its primary identity as a heterocyclic compound. The combination of these structural elements creates a molecular architecture that exemplifies the complexity achievable in modern heterocyclic chemistry.

| Classification Level | Category |

|---|---|

| Primary Class | Heterocyclic Compounds |

| Secondary Class | Piperazine Derivatives |

| Tertiary Class | Heteroaryl-substituted Piperazines |

| Functional Group | Methyl Carboxylate Esters |

| Ring System | Six-membered Saturated Heterocycle |

| Substitution Pattern | 3-aminopyridin-4-yl |

Structural Taxonomy in Piperazine Derivatives

The structural taxonomy of methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate within the piperazine derivative classification system reveals its position among the diverse array of substituted piperazine compounds that have been developed for various applications. Piperazine derivatives can be broadly categorized based on their substitution patterns, with major families including benzyl piperazines, phenyl piperazines, and heteroaryl piperazines. This particular compound belongs to the heteroaryl piperazine family due to its pyridine substitution.

The substitution pattern analysis reveals that methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate features substitution at both nitrogen atoms of the piperazine ring, with one nitrogen bearing the heteroaryl substituent and the other carrying the carboxylate protecting group. This bis-substitution pattern represents a common strategy in piperazine chemistry for modulating compound properties while maintaining the core structural features that contribute to biological activity. The specific positioning of substituents creates distinct electronic and steric environments that influence both chemical reactivity and potential biological interactions.

The heteroaryl substitution consists of a 3-aminopyridin-4-yl group, which introduces both hydrogen bonding capability through the amino group and coordination potential through the pyridine nitrogen. This substitution pattern differs significantly from simple phenyl or benzyl substituents commonly found in other piperazine derivatives, as the heteroaryl system provides additional sites for molecular recognition and interaction. The amino group positioning at the 3-position of the pyridine ring creates opportunities for further derivatization and conjugation reactions.

The carboxylate protection strategy employed in this compound reflects standard approaches in synthetic chemistry for managing reactive sites during multi-step synthesis sequences. The methyl ester group provides stability under basic conditions while remaining susceptible to hydrolysis under acidic or enzymatic conditions, making it an ideal protecting group for synthetic applications. This protection strategy allows for selective reactions at other sites within the molecule while preserving the carboxylate functionality for later deprotection and further elaboration.

Within the broader context of pharmaceutical intermediates, methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate represents a sophisticated building block that combines multiple functional elements in a single molecular framework. The compound structural complexity allows for diverse chemical modifications while maintaining synthetic accessibility through established piperazine chemistry protocols. This balance between complexity and synthetic feasibility positions the compound as a valuable intermediate in medicinal chemistry applications.

Properties

IUPAC Name |

methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGUMKBJECJVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Condensation Method

Overview:

This approach involves a multi-step synthesis starting from cyclohexanone and methyl bromoacetate, followed by functional group modifications to introduce the amino-pyridine and piperazine moieties.

- Condensation of cyclohexanone with methyl bromoacetate under basic or acidic conditions to form an intermediate.

- Subsequent functionalization, including protection/deprotection steps, to incorporate the amino group on the pyridine ring and the piperazine ring with a methyl ester group.

- Typically conducted under reflux with solvents like ethanol or acetonitrile.

- Use of protecting groups to prevent side reactions.

- Final deprotection steps to yield the target compound.

| Parameter | Data | Notes |

|---|---|---|

| Yield | ~70% | Moderate, depends on purification efficiency |

| Byproducts | High | Due to multiple steps and side reactions |

| Environmental Impact | Moderate | Use of organic solvents and protecting groups |

Research Findings:

This method is well-established but involves multiple steps, protective group manipulations, and generates significant waste, making it less ideal for large-scale production.

Alternative Synthesis via Nitrile Reduction and Lactam Formation

Overview:

A more streamlined route involves reacting cyclohexanone with glycine methyl ester and trimethylsilylcyanide (TMSCN), followed by reduction and cyclization to form the heterocyclic core.

- Cyclohexanone reacts with glycine methyl ester and TMSCN to form a nitrile intermediate.

- The nitrile is reduced to the amine.

- Intramolecular cyclization leads to lactam formation, which upon further functionalization yields the target compound.

- Conducted under mild conditions with catalytic amounts of reducing agents.

- Use of solvents like tetrahydrofuran (THF) or dichloromethane.

| Parameter | Data | Notes |

|---|---|---|

| Yield | 80–85% | Higher than condensation method |

| Byproducts | Low | Due to fewer steps and cleaner reactions |

| Environmental Impact | Low | Reduced solvent use and waste |

Research Findings:

This route offers higher yields and cleaner reactions, making it suitable for industrial applications, especially when combined with green chemistry principles.

Industrial Production Strategies

Overview:

Large-scale manufacturing focuses on process optimization, cost reduction, and environmental safety. Techniques include:

- Continuous flow chemistry: Enhances reproducibility and scalability.

- Catalytic processes: Use of palladium or copper catalysts for coupling reactions.

- Green solvents: Adoption of environmentally benign solvents like ethanol or water.

Research Findings:

Industrial methods often adapt the above routes, employing process intensification techniques such as microwave-assisted synthesis or photocatalytic methods to improve yield and reduce waste.

Recent Advances: Photocatalytic Synthesis

Research Highlights:

A novel approach involves using acridine salt as a photocatalyst under light irradiation, with an oxidant, to directly synthesize the compound in a single step:

- Starting Materials: 2-aminopyridine, piperazine-1-tert-butyl formate.

- Reaction Conditions: Light irradiation in a suitable solvent with an oxidant.

- Advantages:

- One-step synthesis reduces reaction time.

- Lower environmental impact due to mild conditions and absence of heavy metals.

- Higher yields (~95%) compared to traditional routes.

| Method | Yield (%) | Byproducts | Environmental Impact | Notes |

|---|---|---|---|---|

| Traditional condensation | 70 | High | Moderate | Multi-step, protective groups needed |

| Nitrile reduction/lactam formation | 85 | Low | Low | Cleaner, scalable |

| Photocatalytic one-step | 95 | Minimal | Low | Innovative, green chemistry approach |

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Conditions: Typically carried out under acidic or basic conditions.

Products: Oxidation can lead to the formation of corresponding N-oxides or carboxylic acids.

-

Reduction

Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Conditions: Conducted under mild to moderate conditions.

Products: Reduction reactions can yield amines or alcohols depending on the functional groups present.

-

Substitution

Reagents: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles such as amines.

Conditions: Typically performed under reflux or at elevated temperatures.

Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmaceutical Applications

The primary application of methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate lies in its role as an intermediate in the synthesis of anticancer drugs, notably:

1. Ribociclib :

- Description : Ribociclib is a selective cyclin-dependent kinase (CDK) inhibitor used in the treatment of hormone receptor-positive breast cancer.

- Synthesis Route : Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate serves as a precursor in the multi-step synthesis of Ribociclib, facilitating the introduction of the necessary pharmacophoric elements .

2. Palbociclib :

- Description : Another CDK inhibitor used for similar therapeutic indications.

- Role as Intermediate : The compound is involved in the synthetic pathway leading to palbociclib, highlighting its versatility in drug development .

Case Study 1: Synthesis of Ribociclib

A study demonstrated the successful synthesis of Ribociclib using methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate as a key intermediate. The process involved several steps, including coupling reactions with various aryl halides under palladium-catalyzed conditions. This method showcased high yields and purity, emphasizing the compound's utility in pharmaceutical applications .

Case Study 2: Environmental Impact of Synthesis

Research has also focused on the environmental aspects of synthesizing methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate. The adoption of photocatalytic methods has been shown to significantly reduce waste and improve atom economy compared to traditional methods. This approach aligns with the principles of green chemistry, making it a preferred choice for industrial applications .

Data Table: Comparison of Synthesis Methods

| Method | Yield (%) | Byproducts | Environmental Impact |

|---|---|---|---|

| Traditional Synthesis | 70 | High | Moderate |

| Photocatalytic Method | 95 | Low | Low |

Mechanism of Action

The mechanism of action of Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and aminopyridine moiety allow it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation, depending on the context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate with structurally analogous piperazine derivatives, focusing on synthetic routes, stability, biological activity, and physicochemical properties.

Stability and Degradation

- Methyl vs. tert-Butyl Esters :

Methyl esters (e.g., the target compound) exhibit superior stability in acidic conditions compared to tert-butyl esters. For example, tert-butyl derivatives 1a and 1b degraded in simulated gastric fluid (pH 1.2), while methyl esters remained intact under similar conditions .

Physicochemical Properties

Key Findings and Implications

Structural Flexibility : The methyl carboxylate group in the target compound provides metabolic stability over bulkier esters (e.g., tert-butyl), making it preferable for oral drug formulations .

Receptor Selectivity : Methylation and substitution patterns on the piperazine ring critically influence receptor binding. For example, GR-89,696 analogues show 100-fold selectivity for κ- over μ-opioid receptors due to strategic methyl placement .

Synthetic Efficiency: Copper-catalyzed amination (e.g., ) offers a cost-effective route for amino-substituted derivatives, though yields vary (52–86%) depending on substituents .

Biological Activity

Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate is characterized by a piperazine ring substituted with a methyl ester and an aminopyridine moiety. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research has indicated that compounds with similar structures often exhibit inhibitory effects on kinases, particularly Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs), which are crucial in cancer and autoimmune disease pathways .

Inhibition of Kinases

Studies have shown that methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate can act as an inhibitor of CDK4/6, which are essential for cell cycle progression. The interaction with these kinases occurs through the binding of the piperazine moiety to the ATP-binding site, demonstrating high selectivity and potency .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of related compounds have revealed promising results. For instance, certain derivatives have exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate may also possess similar antimicrobial properties.

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Example A | 0.0039 | Staphylococcus aureus |

| Example B | 0.025 | Escherichia coli |

Case Studies

- Cancer Treatment : A study focused on the effects of similar piperazine derivatives in models of breast cancer demonstrated that they effectively inhibited tumor growth by targeting CDK pathways . This highlights the potential application of methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate in oncology.

- Autoimmune Disorders : Another research effort evaluated the efficacy of related compounds in treating autoimmune diseases by inhibiting BTK activity, which plays a critical role in B-cell signaling . The results indicated a significant reduction in inflammatory markers, suggesting therapeutic potential for methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate in autoimmune conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate. Modifications at various positions on the piperazine or pyridine rings can lead to enhanced potency or selectivity against specific targets. For example, substituting different functional groups on the pyridine ring has been shown to affect binding affinity significantly.

| Modification | Observed Effect |

|---|---|

| Methyl group addition | Increased potency against CDK6 |

| Halogen substitution | Enhanced selectivity for BTK |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate, and what are their respective yields and limitations?

- Methodological Answer : Synthesis typically involves coupling reactions between piperazine derivatives and substituted pyridine precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate, as in ) are synthesized via nucleophilic substitution or reductive amination. Catalytic reagents like EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxy-7-azabenzotriazole) are often used for carboxylate coupling . Yields vary between 45–60% depending on purification methods (e.g., Si-Trisamine filtration or column chromatography) . Limitations include sensitivity to reaction conditions (e.g., temperature, solvent polarity) and the need for protective groups to prevent side reactions .

Q. How is the structural characterization of this compound performed, and what challenges arise in confirming its configuration?

- Methodological Answer : X-ray crystallography using programs like SHELXL ( ) is the gold standard for structural confirmation. Challenges include resolving hydrogen-bonding networks in the piperazine ring and aminopyridinyl moiety, which require high-resolution data (≤1.0 Å). NMR (1H/13C) and mass spectrometry are complementary for verifying purity and functional groups. Discrepancies in torsional angles or bond lengths between experimental and computational models (e.g., DFT) may arise due to crystal packing effects .

Q. What analytical techniques are recommended for assessing the purity of Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) resolve impurities from the main peak. LC-MS further confirms molecular ion peaks (e.g., [M+H]+). Residual solvents (e.g., DMSO) are quantified via gas chromatography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on piperazine derivatives (), wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine powders. Storage conditions: 2–8°C under inert gas (argon) to prevent oxidation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can synthesis scalability be improved without compromising purity?

- Methodological Answer : Optimize solvent systems (e.g., switch from DMF to acetonitrile for better solubility) and employ flow chemistry for continuous processing (). Catalytic hydrogenation (e.g., Pd/C under H2) reduces nitro intermediates (e.g., 3-nitropyridinyl groups) to amines with >90% efficiency . Scalable purification via centrifugal partition chromatography (CPC) minimizes silica gel waste .

Q. How can contradictory crystallographic data (e.g., disordered piperazine rings) be resolved?

- Methodological Answer : Refinement in SHELXL with TWIN/BASF commands accounts for twinning or disorder. Isotropic displacement parameters () are adjusted using full-matrix least-squares methods. For severe disorder, low-temperature (100 K) data collection reduces thermal motion artifacts .

Q. What experimental design considerations are critical for evaluating this compound’s enzyme inhibitory activity?

- Methodological Answer : Use competitive binding assays (e.g., fluorescence polarization) with positive controls like MJN110 (), a MAGL inhibitor. Dose-response curves (IC50) require triplicate runs to ensure reproducibility. Include negative controls (DMSO vehicle) and validate target engagement via proteomic profiling (e.g., activity-based protein profiling, ABPP) .

Q. How does the 3-aminopyridinyl substituent influence biological activity compared to other piperazine derivatives?

- Methodological Answer : The 3-aminopyridinyl group enhances hydrogen-bonding with active sites (e.g., HIF prolyl-hydroxylase in ). Comparative studies with tert-butyl or nitrobenzyl analogs ( ) show reduced IC50 values (2–5 μM vs. >10 μM) due to improved hydrophilicity and target affinity. Molecular docking (AutoDock Vina) predicts binding poses with ΔG values ≤ -8.0 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.